4-(Methylamino)pyridine

Description

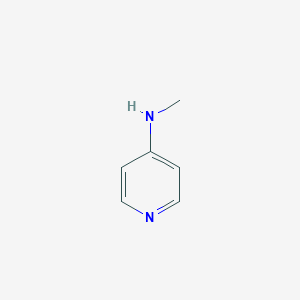

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-7-6-2-4-8-5-3-6/h2-5H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCYTCMNCWMCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149913 | |

| Record name | 4-Methylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-58-0 | |

| Record name | 4-(Methylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 4-(Methylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic properties of 4-(Methylamino)pyridine (4-MAMP). It includes key physicochemical data, detailed experimental protocols for property determination, and visual representations of its chemical behavior and experimental workflows. This document is intended to serve as a practical resource for professionals in research and drug development.

Physicochemical Properties

This compound is a derivative of pyridine (B92270) with a methylamino group at the 4-position. This substitution significantly influences its basicity and nucleophilicity compared to the parent pyridine molecule. Its properties are crucial for applications in organic synthesis and as a fragment in medicinal chemistry.

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes | Citations |

| Molecular Formula | C₆H₈N₂ | - | - | [1][2][3] |

| Molecular Weight | 108.14 | g/mol | - | [1][3] |

| pKa of Conjugate Acid | 9.65 | - | at 20 °C | [2] |

| Melting Point | 124 - 125 | °C | (lit.) | [2][4][5] |

| Boiling Point | 213.3 | °C | at 760 mmHg | [2] |

| 100 | °C | at 0.1 mmHg (lit.) | [4][5] | |

| Appearance | Solid | - | - | |

| LogP | 1.19630 | - | Calculated | [2] |

| Density | 1.059 | g/cm³ | - | [2] |

This compound exhibits good solubility in a range of common laboratory solvents.

| Solvent | Solubility | Citations |

| Water | Soluble | [1][2][5] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [1][2][5] |

| Acetone | Soluble | [1][2][5] |

| Benzene | Soluble | [1][2][5] |

| Ether | Soluble | [1][2][5] |

Basicity and Chemical Behavior

The basicity of this compound is a defining characteristic. The electron-donating methylamino group at the para-position increases the electron density on the pyridine ring nitrogen, making it significantly more basic (pKa of conjugate acid = 9.65) than pyridine itself (pKa of conjugate acid ≈ 5.2).[2][6] This enhanced basicity and nucleophilicity are key to its function as a catalyst in organic synthesis.[1]

The protonation equilibrium occurs at the pyridine ring nitrogen, which is the more basic site. The lone pair on the exocyclic nitrogen is involved in resonance with the aromatic ring, which decreases its basicity while increasing the basicity of the ring nitrogen.[6]

Similar to the well-known 4-(Dimethylamino)pyridine (DMAP), 4-MAMP functions as a highly effective nucleophilic catalyst, particularly in acylation and esterification reactions.[1][7] The catalytic cycle typically involves the initial attack of the nucleophilic pyridine nitrogen on the electrophilic acyl source (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a weakly nucleophilic alcohol or amine to yield the acylated product and regenerate the catalyst.

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data. The following sections detail common methodologies for determining pKa and thermodynamic solubility.

This method relies on the change in the chemical shift of protons on the pyridine ring as the pH of the solution is varied.[8][9] The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in D₂O. Add an internal standard, such as tetramethylammonium (B1211777) iodide, that is insensitive to pH changes.[8]

-

pH Adjustment: Divide the solution into several NMR tubes. Adjust the pD (pH in D₂O) of each sample to a different value across a range of approximately 4 pH units centered around the expected pKa (e.g., pD 7.5 to 11.5). Use dilute DCl and NaOD solutions for adjustment.

-

Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.[8]

-

Data Analysis:

-

Identify a proton on the aromatic ring whose chemical shift (δ) changes significantly with pD.

-

Plot the chemical shift (δ) versus the measured pD. The resulting data should form a sigmoidal curve.

-

The pKa is the pD value at the inflection point of the curve, where the chemical shift is exactly halfway between the chemical shift of the fully protonated form (δ_BH⁺) and the fully deprotonated form (δ_B).

-

The pKa can be calculated for each point using the Henderson-Hasselbalch-type equation: pKa = pD + log[(δ - δ_B) / (δ_BH⁺ - δ)].[8]

-

The shake-flask method is the gold standard for determining equilibrium solubility, representing the saturation point of a compound in a solvent under stable conditions.[10][11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to vials containing a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 are recommended for biopharmaceutical classification).[10] An excess of solid material is necessary to ensure that equilibrium is established with the undissolved solid.[11]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11][12]

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate. Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.[12][13]

-

Data Reporting: The solubility is reported as the mean of at least three replicate determinations in units of mg/mL or µg/mL, and can also be converted to molarity (µM).[10]

References

- 1. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylaminopyridine | CAS#:1121-58-0 | Chemsrc [chemsrc.com]

- 5. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. who.int [who.int]

- 11. benchchem.com [benchchem.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to 4-(Methylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Structure

4-(Methylamino)pyridine, a substituted pyridine (B92270) derivative, is a valuable compound in synthetic organic chemistry, primarily recognized for its role as a nucleophilic catalyst.

-

CAS Number: 1121-58-0[1]

-

Chemical Formula: C₆H₈N₂

-

IUPAC Name: N-Methylpyridin-4-amine

-

Synonyms: 4-MAP

The structure of this compound consists of a pyridine ring substituted at the 4-position with a methylamino group. This substitution pattern is crucial for its chemical reactivity.

Molecular Structure:

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 124-125 °C | |

| Boiling Point | 100 °C at 0.1 mmHg | |

| Solubility | Soluble in water, acetone, ethanol, ether, and benzene. |

Synthesis

A general synthetic route to this compound involves the reaction of 4-aminopyridine (B3432731) with a methylating agent.

General synthesis workflow.

Applications in Organic Synthesis: Nucleophilic Catalysis

This compound is primarily utilized as a nucleophilic catalyst in a variety of organic transformations, most notably in acylation reactions. Its catalytic activity is attributed to the nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating methylamino group.

Mechanism of Catalysis in Acylation

The catalytic mechanism of this compound in acylation is analogous to that of the well-studied 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate.

References

4-(Methylamino)pyridine: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(methylamino)pyridine, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. While often overshadowed by its dimethylated analog, 4-(dimethylamino)pyridine (DMAP), this compound serves as a valuable nucleophilic catalyst and a key structural motif in pharmacologically active compounds. This document details the primary synthetic routes to this compound, including a detailed experimental protocol for its preparation via nucleophilic aromatic substitution. The historical context of its discovery is discussed within the broader exploration of aminopyridines. Furthermore, this guide summarizes its known applications, particularly as a catalyst and a building block in the development of kinase inhibitors, and presents its physicochemical and spectroscopic properties in a clear, tabular format for easy reference.

Introduction and Discovery

The discovery of this compound is not attributed to a single, seminal event but rather emerged from the systematic investigation of pyridine (B92270) derivatives throughout the 20th century. Early research into aminopyridines was driven by the quest for novel dyes, therapeutic agents, and agricultural chemicals. The foundational methods for producing aminopyridines were established in the early 1900s, primarily through the nitration of aminopyridines and direct amination of the pyridine ring.[1] The synthesis of substituted aminopyridines, including N-alkylated derivatives like this compound, logically followed these early explorations as chemists sought to modulate the electronic and steric properties of the aminopyridine scaffold.

Synthesis of this compound

The most prevalent and practical method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine, typically 4-chloropyridine (B1293800), with methylamine (B109427). The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles.[3]

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

This protocol is adapted from general procedures for the amination of 4-chloropyridines.

Materials:

-

4-Chloropyridine hydrochloride

-

Aqueous methylamine solution (e.g., 40 wt. %)

-

A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO))

-

Base (e.g., potassium carbonate or triethylamine)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloropyridine hydrochloride (1.0 equivalent), the chosen solvent (e.g., NMP), and the base (2.0-2.5 equivalents).

-

Addition of Nucleophile: To the stirred suspension, add the aqueous methylamine solution (2.0-3.0 equivalents) at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and purification method.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | |

| Molar Mass | 108.14 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 124-125 °C | [4] |

| Boiling Point | 100 °C at 0.1 mmHg | [4] |

| pKa | 9.65 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Chemical shifts (δ) are typically observed for the aromatic protons and the methyl protons. The aromatic protons on the pyridine ring appear as two distinct doublets. The methyl protons appear as a singlet, which may show coupling to the N-H proton under certain conditions. |

| ¹³C NMR | Characteristic chemical shifts are observed for the five distinct carbon atoms in the molecule (four aromatic carbons and one methyl carbon). |

| IR Spectroscopy | Key vibrational bands include N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and N-H bending. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 108. Fragmentation patterns are consistent with the structure of the molecule. |

Applications in Research and Development

Nucleophilic Catalysis

Similar to its more widely known counterpart, DMAP, this compound is an effective nucleophilic catalyst for a variety of organic transformations, most notably acylation reactions. The catalytic cycle is believed to proceed through a similar mechanism to that of DMAP.

Caption: Proposed catalytic cycle of this compound in acylation.

The key step in this catalytic cycle is the formation of a highly reactive N-acyl-4-(methylamino)pyridinium ion intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, which greatly accelerates the rate of the acylation reaction. The presence of the N-H proton in this compound, as opposed to a methyl group in DMAP, can potentially influence its catalytic activity and selectivity through hydrogen bonding interactions.

Role in Drug Discovery and Development

The this compound scaffold is a recurring motif in a number of biologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One notable example is in the development of inhibitors for Proviral Insertion site of Moloney murine leukemia (PIM) kinases, which are implicated in various hematological malignancies.[5] The this compound moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Caption: Interaction of a this compound-containing inhibitor with a kinase active site.

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the amino group to act as a hydrogen bond donor makes this scaffold particularly well-suited for targeting the hinge region of many kinases, a critical area for inhibitor binding. This has made this compound and its derivatives attractive starting points for fragment-based drug design and lead optimization campaigns.[6]

Conclusion

This compound is a versatile and valuable compound in the fields of organic synthesis and medicinal chemistry. While its discovery is intertwined with the broader history of aminopyridine research, its utility as a nucleophilic catalyst and a key structural element in drug discovery is well-established. The straightforward synthesis of this compound, primarily through the nucleophilic aromatic substitution of 4-chloropyridine, makes it a readily accessible tool for researchers. Its unique electronic and hydrogen-bonding properties ensure its continued relevance in the development of novel catalysts and therapeutic agents, particularly in the design of targeted kinase inhibitors. Future research may further elucidate the subtle differences in catalytic activity between this compound and DMAP, and expand its application in asymmetric catalysis and the synthesis of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]

- 3. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 4. This compound 98 1121-58-0 [sigmaaldrich.com]

- 5. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-methylpyridin-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for N-methylpyridin-4-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. All quantitative data has been summarized into structured tables for ease of comparison, and where available, detailed experimental protocols are provided.

Core Physical and Chemical Data

N-methylpyridin-4-amine, also known as 4-(methylamino)pyridine, is a pyridine (B92270) derivative with the chemical formula C₆H₈N₂.[1][2] It presents as a white to almost white crystalline powder.[2]

Table 1: Physical and Chemical Properties of N-methylpyridin-4-amine

| Property | Value | Source(s) |

| CAS Number | 1121-58-0 | [1][2] |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Melting Point | 124-125 °C | [2] |

| Boiling Point | 100 °C at 0.1 mmHg | [2] |

| Solubility | Soluble in water, acetone, ethanol, ether, and benzene. | [2] |

| pKa | 9.65 (at 20°C) | [2] |

| Appearance | White to almost white powder/crystal | [2] |

Table 2: Spectroscopic Data for N-methylpyridin-4-amine

| Spectrum Type | Key Data/Peaks | Source(s) |

| ¹H NMR | Spectral data available, specific shifts depend on solvent. | [3] |

| ¹³C NMR | Expected signals for aromatic carbons and the methyl carbon. | [4][5] |

| Infrared (IR) | Spectral data available. | [6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [6] |

Experimental Protocols

Synthesis of N-methylpyridin-4-amine (General Approach)

A common method for the synthesis of aminopyridines involves the reaction of a suitable pyridine precursor with an aminating agent. For N-methylpyridin-4-amine, this could involve the reaction of 4-chloropyridine (B1293800) with methylamine (B109427) under appropriate conditions.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of N-methylpyridin-4-amine.

Purification Protocol: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[10][11][12][13] The choice of solvent is crucial for successful purification. Based on the solubility data, a mixed solvent system, such as ethanol/water or toluene, could be effective for the recrystallization of N-methylpyridin-4-amine.

Detailed Steps:

-

Dissolution: Dissolve the crude N-methylpyridin-4-amine in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of chemical compounds.[3][14][15][16] While a specific HPLC method for N-methylpyridin-4-amine is not detailed in the searched literature, a general reverse-phase HPLC method can be developed.

Proposed HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Flow Rate: Approximately 1 mL/min.

-

Injection Volume: 10-20 µL.

Biological Activity and Signaling Pathways

Aminopyridine derivatives have been investigated for their biological activities, including the inhibition of enzymes such as nitric oxide synthases (NOS).[7][17][18] NOS are a family of enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. The inhibition of NOS isoforms has therapeutic potential in various diseases.

While the specific role of N-methylpyridin-4-amine in a signaling pathway is not well-documented, its structural similarity to known NOS inhibitors suggests it may act in a similar manner. The diagram below illustrates a simplified, hypothetical signaling pathway involving the inhibition of nitric oxide synthase by an aminopyridine derivative.

DOT Script for a Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of the iNOS pathway by N-methylpyridin-4-amine.

This guide provides a foundational understanding of N-methylpyridin-4-amine. Further research is warranted to fully elucidate its synthetic pathways, analytical methodologies, and potential biological activities. The provided information is intended for research purposes and should be used in conjunction with established laboratory safety practices.

References

- 1. CN101845015B - Refining separation and drying method of 4-dimethylamino naphthyridine - Google Patents [patents.google.com]

- 2. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Purification [chem.rochester.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. mt.com [mt.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. uma.es [uma.es]

- 16. ptfarm.pl [ptfarm.pl]

- 17. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Core Mechanism of 4-Methoxypyridine (4-MAP) as a Nucleophilic Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine (4-MAP), a derivative of pyridine (B92270), serves as a potent nucleophilic catalyst in a variety of organic transformations, most notably in acylation reactions. Its efficacy stems from the electron-donating nature of the methoxy (B1213986) group at the 4-position, which enhances the nucleophilicity of the pyridine nitrogen. This guide elucidates the fundamental mechanism of action of 4-MAP, drawing parallels with its well-studied analogue, 4-Dimethylaminopyridine (DMAP). We will explore the catalytic cycle, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key mechanistic pathways.

Introduction: The Role of 4-Substituted Pyridines in Catalysis

Pyridine and its derivatives are a cornerstone of modern organic synthesis, acting as bases and nucleophilic catalysts. Among these, 4-substituted pyridines with electron-donating groups exhibit significantly enhanced catalytic activity. The introduction of a methoxy group at the 4-position, as in 4-MAP, increases the electron density on the ring nitrogen, making it a more powerful nucleophile than pyridine itself.[1][2] This enhanced nucleophilicity is central to its catalytic function, enabling it to accelerate reactions such as esterification and acylation, even with sterically hindered substrates.[1]

While much of the mechanistic work has been focused on the more widely used 4-Dimethylaminopyridine (DMAP), the fundamental principles of nucleophilic catalysis are directly applicable to 4-MAP.[3][4][5] This guide will leverage the extensive knowledge of the DMAP mechanism to provide a detailed understanding of 4-MAP's catalytic action.

The Nucleophilic Catalysis Mechanism of 4-MAP

The primary mechanism through which 4-MAP catalyzes reactions, particularly acyl transfer reactions, is via nucleophilic catalysis. This pathway involves the direct attack of the pyridine nitrogen on an electrophilic center, typically the carbonyl carbon of an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride). This initial step forms a highly reactive intermediate, the N-acylpyridinium salt.

The overall catalytic cycle can be broken down into three key steps:

-

Formation of the Acylpyridinium Intermediate: The lone pair of electrons on the nitrogen atom of 4-MAP attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a resonance-stabilized N-acyl-4-methoxypyridinium ion. This intermediate is significantly more reactive than the initial acylating agent.[4][6]

-

Acyl Transfer to the Nucleophile: The highly electrophilic carbonyl carbon of the acylpyridinium intermediate is now readily attacked by a nucleophile, such as an alcohol or an amine.

-

Catalyst Regeneration: Following the transfer of the acyl group to the nucleophile, the 4-MAP catalyst is regenerated, ready to participate in another catalytic cycle.

This catalytic pathway is energetically more favorable than the direct reaction between the acylating agent and the nucleophile, thereby accelerating the overall reaction rate.[5]

Visualizing the Catalytic Cycle

The following diagram illustrates the nucleophilic catalysis mechanism of 4-MAP in an acylation reaction.

References

- 1. 4-Methoxypyridine | High-Purity Reagent for Research [benchchem.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

The Enhanced Nucleophilicity of 4-(Methylamino)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)pyridine (4-MeAP) is a potent nucleophilic catalyst, the reactivity of which is central to its application in organic synthesis and drug development. This technical guide provides an in-depth analysis of the electronic and structural factors governing the nucleophilicity of 4-MeAP. Through a comprehensive review of existing data and comparative analysis with related pyridine (B92270) derivatives, this document elucidates the fundamental principles of its enhanced reactivity. Detailed experimental protocols for the synthesis of 4-MeAP and the quantitative determination of its nucleophilicity are provided to enable practical application and further research.

Introduction

4-Substituted pyridines are a class of compounds widely recognized for their utility as catalysts in a diverse range of organic transformations, most notably in acylation reactions. The nucleophilicity of the pyridine nitrogen is a critical determinant of their catalytic efficacy. Among these, this compound (4-MeAP) stands out as a highly effective nucleophile. Its enhanced reactivity, when compared to pyridine and other substituted pyridines, can be attributed to the electronic effects of the methylamino substituent at the 4-position. This guide will explore the theoretical underpinnings of 4-MeAP's nucleophilicity, present relevant quantitative data, and provide detailed experimental methodologies.

The Core of Nucleophilicity in this compound

The heightened nucleophilicity of the endocyclic nitrogen atom in 4-MeAP is a direct consequence of the electron-donating properties of the 4-methylamino group. This enhancement is primarily mediated through resonance, a phenomenon that increases the electron density on the pyridine ring nitrogen.

Resonance Stabilization of the Activated Complex:

The lone pair of electrons on the exocyclic nitrogen of the methylamino group can be delocalized into the pyridine ring. This delocalization is particularly effective in increasing the electron density at the ring nitrogen, making it a more potent nucleophile. The key resonance structures illustrating this effect are shown below. This electron-donating resonance effect is a critical factor for the increased nucleophilicity of the pyridine nitrogen in 4-aminopyridines.[1][2][3]

Caption: Resonance delocalization in this compound.

This resonance contribution leads to a partial negative charge on the pyridine nitrogen, significantly enhancing its ability to attack electrophilic centers. The resulting acylpyridinium intermediate in acylation reactions is highly activated and readily transfers the acyl group to a nucleophile.

Quantitative Analysis of Nucleophilicity

The pKa of the conjugate acid of a nucleophile is often correlated with its nucleophilicity. A higher pKa indicates a stronger base, which often translates to a stronger nucleophile. The electron-donating methyl group in 4-MeAP, compared to the hydrogen in 4-aminopyridine (B3432731), is expected to increase its basicity and, consequently, its nucleophilicity. The additional methyl group in DMAP further enhances this effect.

Table 1: Physicochemical Properties of 4-Substituted Pyridines

| Compound | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) (in CH₂Cl₂) |

| 4-Aminopyridine |  | 9.11 | 15.20 |

| This compound (4-MeAP) |  | 9.65[4] | Not available, estimated to be between 15.20 and 15.80 |

| 4-(Dimethylamino)pyridine (DMAP) |  | 9.70 | 15.80[5][6] |

Note: The Mayr's nucleophilicity parameters are solvent-dependent. The values for DMAP in other solvents are provided in Table 2.

The trend in pKa values clearly supports the expectation of increased nucleophilicity with increased methylation of the amino group. Based on this trend, the nucleophilicity of 4-MeAP is anticipated to be slightly lower than that of DMAP but significantly higher than that of 4-aminopyridine.

Table 2: Mayr's Nucleophilicity Parameters (N) for 4-(Dimethylamino)pyridine (DMAP) in Various Solvents [5][6]

| Solvent | N | sN |

| Dichloromethane (B109758) (CH₂Cl₂) | 15.80 | 0.66 |

| Acetonitrile (MeCN) | 15.51 | 0.62 |

| N,N-Dimethylformamide (DMF) | 14.90 | 0.67 |

| Dimethyl Sulfoxide (DMSO) | 14.80 | 0.67 |

Experimental Protocols

Synthesis of this compound (4-MeAP)

This protocol describes the synthesis of 4-MeAP via nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with methylamine (B109427).

Materials:

-

4-Chloropyridine hydrochloride

-

Aqueous methylamine (40 wt. %)

-

Sodium hydroxide (B78521)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in water.

-

Add an excess of aqueous methylamine solution to the flask.

-

Slowly add a concentrated solution of sodium hydroxide to neutralize the hydrochloride and basify the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Nucleophilicity using Mayr's Method

This protocol outlines the general procedure for determining the nucleophilicity parameter (N) of a pyridine derivative like 4-MeAP by measuring the kinetics of its reaction with a reference electrophile (e.g., a benzhydrylium ion) using UV-Vis spectroscopy.[7][8][9]

Materials and Equipment:

-

This compound (or the pyridine to be tested)

-

A reference electrophile (e.g., a diarylcarbenium salt like (4-MeOC₆H₄)₂CH⁺ BF₄⁻)

-

Anhydrous dichloromethane (or other suitable solvent)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Stopped-flow apparatus (for fast reactions) or a standard spectrophotometer

-

Syringes and gastight cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the reference electrophile in the chosen anhydrous solvent. The concentration should be such that its absorbance at the λ_max is in the optimal range for the spectrophotometer (typically around 1.0).

-

Prepare a series of stock solutions of 4-MeAP in the same solvent at various concentrations. These concentrations should be in large excess (at least 10-fold) compared to the electrophile concentration to ensure pseudo-first-order kinetics.

-

-

Kinetic Measurements:

-

Equilibrate the solutions of the electrophile and the nucleophile to the desired temperature (typically 20 °C) in the thermostatted cell holder of the spectrophotometer.

-

For slow reactions, rapidly mix the electrophile and nucleophile solutions in a cuvette and immediately start recording the absorbance at the λ_max of the electrophile as a function of time.

-

For fast reactions, use a stopped-flow apparatus to ensure rapid and efficient mixing.

-

Record the decay of the electrophile's absorbance until the reaction is complete.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) for each concentration of the nucleophile is determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞)exp(-k_obs * t).

-

Plot the obtained k_obs values against the concentration of 4-MeAP. The slope of this linear plot will be the second-order rate constant (k₂).

-

The nucleophilicity parameter (N) and the sensitivity parameter (sN) are then determined using the Mayr-Patz equation: log(k₂) = sN(N + E), where E is the known electrophilicity parameter of the reference electrophile.[8][9] By performing this experiment with several reference electrophiles with known E values, a plot of log(k₂) versus E will yield a straight line with a slope of sN and an intercept of sN * N, from which N and sN can be determined.

-

Caption: Workflow and logical flow for determining the nucleophilicity parameter (N).

Conclusion

The nucleophilicity of this compound is significantly enhanced by the electron-donating resonance effect of the methylamino group at the 4-position. This electronic feature increases the electron density on the pyridine nitrogen, making it a powerful nucleophile for a variety of synthetic applications. Quantitative analysis, through comparison with its analogs 4-aminopyridine and 4-(dimethylamino)pyridine, confirms this trend. The provided experimental protocols for the synthesis of 4-MeAP and the determination of its nucleophilicity offer a practical framework for researchers to utilize and further investigate this important catalytic species. This in-depth understanding of the structure-reactivity relationship is crucial for the rational design of catalysts and the development of efficient synthetic methodologies in the pharmaceutical and chemical industries.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound|lookchem [lookchem.com]

- 5. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]

- 6. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]

- 7. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilicities and carbon basicities of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(Methylamino)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(Methylamino)pyridine

This compound, also known as N-methyl-4-pyridinamine, is a solid crystalline compound with a molecular weight of 108.14 g/mol . Its structure, featuring a basic pyridine (B92270) ring and a methylamino substituent, dictates its physical and chemical properties, including its solubility profile. The nitrogen atom on the pyridine ring and the secondary amine group can participate in hydrogen bonding, which significantly influences its interaction with various solvents. Understanding its solubility is critical for applications ranging from reaction condition optimization and catalyst selection to formulation development in medicinal chemistry.

Solubility Profile

Direct quantitative solubility data for this compound in various organic solvents is sparse. However, qualitative assessments are available from multiple chemical suppliers and databases. The compound is generally described as soluble in a range of polar and nonpolar organic solvents.

Qualitative Solubility Data

The table below summarizes the reported qualitative solubility of this compound in common laboratory solvents.

| Solvent | Solvent Polarity (Relative) | Reported Solubility | Citation(s) |

| Methanol | 0.762 | Soluble | [1][2] |

| Ethanol | 0.654 | Soluble | [1][2][3] |

| Acetone | 0.355 | Soluble | [1][2][3] |

| Water | 1.000 | Soluble | [1][2][3] |

| Benzene | 0.111 | Soluble | [1][2][3] |

| Diethyl Ether | 0.117 | Soluble | [1][2][3] |

Comparative Solubility Data: 4-(Dimethylamino)pyridine (DMAP)

To provide a quantitative reference point, data for the structurally similar compound 4-(Dimethylamino)pyridine (DMAP) is often considered. DMAP is reported to be soluble in methanol, benzene, ethyl acetate, chloroform, methylene (B1212753) chloride, acetone, and acetic acid. It is less soluble in ether, diisopropyl ether, cyclohexane, and hexane.

-

Water Solubility of DMAP : 76 g/L (at 25 °C)

This value for DMAP suggests that this compound is likely to have substantial, though not identical, aqueous solubility.

Factors Influencing Solubility

The solubility of this compound is governed by several key physicochemical principles. The following diagram illustrates the logical relationships between these factors.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, established analytical methods must be employed. The following section details two common protocols for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This method directly measures the concentration of a solute in a saturated solution and is considered a gold standard for thermodynamic solubility determination.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent by mass determination.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.

-

Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microcrystals.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed container. Evaporate the solvent completely using a vacuum oven or rotary evaporator under controlled conditions that do not degrade the solute.

-

Calculation: Weigh the container with the remaining solid residue. The mass of the residue corresponds to the amount of this compound dissolved in the collected volume/mass of the solvent. Calculate the solubility in desired units (e.g., g/100 mL, mg/mL).

UV/Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method, though it requires the development of a calibration curve.

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution via UV/Vis absorbance.

Materials:

-

All materials from the Gravimetric Method

-

UV/Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks

Procedure:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot absorbance versus concentration to generate a linear calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution and separate the solid and liquid phases as described in the Gravimetric Method (Steps 1-3).

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute this aliquot with a known factor of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-(Methylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Methylamino)pyridine (CAS No. 1121-58-0), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1121-58-0 | |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 124-125 °C | [1][2] |

| Boiling Point | 100 °C at 0.1 mmHg | [1][2] |

| Solubility | Soluble in water, acetone, ethanol, ether, and benzene. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram: [1]

Toxicology and Health Effects

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Inhalation of dust may cause respiratory tract irritation.[1] Direct contact with the skin and eyes will cause irritation.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[1] |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid generating dust.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Emits toxic fumes under fire conditions.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.[7]

-

Environmental Precautions: Prevent from entering drains or waterways.[7]

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

Experimental Protocol: Acylation of an Alcohol

The following is a general procedure for the use of this compound as a catalyst in an acylation reaction, based on a protocol from Organic Syntheses.[8]

Materials:

-

Alcohol

-

Acylating agent (e.g., acid chloride)

-

This compound (catalyst)

-

Triethylamine (B128534) (base)

-

Anhydrous dichloromethane (B109758) (solvent)

Procedure:

-

In a dry, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the alcohol and this compound in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution via syringe.

-

In a separate flask, dissolve the acylating agent in anhydrous dichloromethane.

-

Slowly add the acylating agent solution to the cooled alcohol solution dropwise.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

Visualizations

Experimental Workflow for Acylation Reaction

References

- 1. ehs.washington.edu [ehs.washington.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-(Methylamino)pyridine: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-(Methylamino)pyridine, a versatile heterocyclic amine.

Summary of Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1-8.2 | d | H-2, H-6 (Pyridine ring) |

| ~6.4-6.5 | d | H-3, H-5 (Pyridine ring) |

| ~4.5-5.0 | br s | NH |

| ~2.8 | s | CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'd' denotes a doublet, and 'br s' denotes a broad singlet.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C-4 (Pyridine ring) |

| ~150 | C-2, C-6 (Pyridine ring) |

| ~106 | C-3, C-5 (Pyridine ring) |

| ~29 | CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3240 | Medium, Sharp | N-H Stretch |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | C=C Stretch (Pyridine ring) |

| ~1520 | Strong | C=N Stretch (Pyridine ring) |

| ~1330 | Medium | C-N Stretch |

Note: Frequencies are approximate. 'Strong' and 'Medium' refer to the relative intensity of the absorption bands.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental methodology. The following sections detail standardized protocols for NMR and IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard 30° or 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the relaxation delay to 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants where applicable.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials and Equipment:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond or germanium crystal)[1]

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol) and wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.

Method 2: Potassium Bromide (KBr) Pellet

Materials and Equipment:

-

This compound sample (solid)

-

Dry, spectroscopy-grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer[1]

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place an empty sample holder in the spectrometer and record a background spectrum.

-

Data Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum under the same conditions as the background scan.

-

Data Processing: The software will generate the final spectrum by ratioing the sample spectrum against the background.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Introduction to 4-aminopyridine derivatives in catalysis

An In-depth Technical Guide to 4-Aminopyridine (B3432731) Derivatives in Catalysis

Introduction

Derivatives of 4-aminopyridine (4-AP) represent a cornerstone class of nucleophilic catalysts in modern organic synthesis. Their exceptional ability to accelerate a wide array of chemical transformations has made them indispensable tools for researchers, particularly in the fields of pharmaceutical and materials science. The archetypal and most widely recognized member of this class is 4-(Dimethylamino)pyridine (DMAP), a highly efficient acyl transfer agent that can increase reaction rates by several orders of magnitude compared to its parent pyridine (B92270) structure.[1][2] This guide provides a detailed exploration of the core principles governing catalysis by 4-aminopyridine derivatives, their diverse applications, relevant quantitative data, and key experimental methodologies.

Core Principle: The Mechanism of Nucleophilic Catalysis

The catalytic prowess of 4-aminopyridine derivatives is rooted in their function as potent nucleophiles. The generally accepted mechanism for reactions like acylation involves the catalyst attacking an electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[3][4] This intermediate is significantly more electrophilic than the initial acylating agent, rendering it highly susceptible to attack by a weakly nucleophilic species, such as an alcohol or amine. The subsequent reaction yields the desired acylated product and regenerates the 4-aminopyridine catalyst, allowing it to re-enter the catalytic cycle.[3][5]

The efficiency of this cycle is heavily influenced by the substituents on the pyridine ring and the 4-amino group.[3] Electron-donating groups at the 4-position, such as the dimethylamino group in DMAP or the pyrrolidino group in 4-pyrrolidinopyridine (B150190) (PPY), increase the electron density on the ring nitrogen. This enhances the nucleophilicity of the catalyst, accelerating the formation of the crucial N-acylpyridinium intermediate and, consequently, the overall reaction rate.[2]

Applications in Organic Synthesis

4-Aminopyridine derivatives catalyze a broad spectrum of reactions, making them versatile reagents in synthesis.

-

Acylation and Esterification : This is the most prominent application. DMAP is a highly effective catalyst for the acylation of hindered alcohols and phenols that react sluggishly under other conditions.[1][2] The use of DMAP can accelerate esterifications with acid anhydrides by a factor of up to 10,000.[1]

-

Steglich Esterification : This reaction utilizes a carbodiimide (B86325) (like DCC) to activate a carboxylic acid, with DMAP serving as a crucial nucleophilic catalyst to facilitate the ester formation with an alcohol.[6] This method is exceptionally mild and effective for synthesizing esters that are otherwise difficult to access.[6]

-

Baylis-Hillman Reaction : DMAP and other derivatives are effective catalysts for the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[5][7]

-

Other Transformations : The catalytic activity of 4-AP derivatives extends to silylations, tritylations, Boc protections, and the synthesis of β-lactams.[1][2][5] More recently, DMAP has been employed in sustainable chemistry for the upcycling of waste polycarbonates into valuable aromatic esters.[8]

Asymmetric Catalysis

A significant advancement in the field has been the development of chiral 4-aminopyridine derivatives for asymmetric catalysis. By rendering the catalyst chiral, it can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer of the product. "Planar-chiral" derivatives, where a metal complex is bound to the pyridine ring, have proven effective in a range of enantioselective processes.[9][10] These include the kinetic resolution of secondary alcohols, cycloadditions, and the enantioselective rearrangement of O-acylated enolates.[9][11] More complex structures, such as pseudo-enantiomeric helicenes incorporating a 4-aminopyridine unit, have been used to catalyze enantiodivergent Steglich rearrangements, achieving high levels of enantiomeric excess (ee).[12][13]

Quantitative Data Summary

The following tables summarize the performance of various 4-aminopyridine derivatives in selected catalytic reactions, providing a comparative overview of their efficiency.

Table 1: Catalysis of Acylation and Esterification Reactions

| Catalyst | Substrate | Acylating Agent | Product Yield (%) | Conditions | Reference |

| DMAP | 1-Methylcyclohexanol | Acetic Anhydride (B1165640) | >95% (implied) | RT, 17 h | [2] |

| DMAP | Benzyl Alcohol | Trityl Chloride | 87.6% | RT, overnight | [2] |

| DMAP | tert-Butyl Alcohol | Acetic Anhydride | >95% (implied) | 0°C to RT, 3 h | [2] |

| PPY | - | - | More potent than DMAP | - | [2] |

Table 2: Asymmetric Steglich Rearrangement of O-Carboxylazlactones

| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (P)-Helicene-MAP | Oxazol-5(4H)-one derivative | DME/tAA | -40 | 85 | 91% (R) | [12] |

| (M')-Helicene-MAP | Oxazol-5(4H)-one derivative | DME/tAA | -40 | 90 | 94% (S) | [12] |

Note: (P)- and (M')-Helicene-MAP are pseudo-enantiomeric chiral 4-aminopyridine derivatives.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in catalysis research. Below are representative protocols for reactions catalyzed by 4-aminopyridine derivatives.

Protocol 1: General Procedure for DMAP-Catalyzed Acetylation of an Alcohol

This protocol is adapted from a standard procedure for evaluating catalyst performance.[2][3]

-

Reagent Preparation : Prepare stock solutions of the alcohol substrate, an internal standard (e.g., dodecane), the 4-aminopyridine derivative catalyst, and acetic anhydride in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Reaction Setup : In a reaction vial, combine the alcohol stock solution and the internal standard.

-

Catalyst Addition : Add the catalyst stock solution to the vial. The final catalyst concentration should be in the range of 1-10 mol% relative to the alcohol.

-

Equilibration : Place the vial in a thermostated bath to equilibrate at the desired reaction temperature (e.g., 25 °C).

-

Initiation : Initiate the reaction by adding a specific volume of the acetic anhydride stock solution.

-

Monitoring : At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., with a small amount of a primary amine solution).

-

Analysis : Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the alcohol to the ester product over time.

Protocol 2: Steglich Esterification of Monoethyl Fumarate (B1241708)

This procedure is a specific example of a DMAP-catalyzed esterification using a carbodiimide activator.[2]

-

Setup : A solution of monoethyl fumarate (0.20 mol), tert-butyl alcohol (0.60 mol), and DMAP (0.16 mol) is prepared in dry dichloromethane (200 mL).

-

Cooling : The stirred solution is cooled to 0°C, ensuring the reaction mixture is kept dry.

-

Addition : Dicyclohexylcarbodiimide (DCC) (0.22 mol) is added over 5 minutes.

-

Reaction : After stirring for an additional 5 minutes at 0°C, the reaction mixture is allowed to warm to ambient temperature and stirred for a further 3 hours.

-

Work-up : The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 N hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

-

Isolation : The organic phase is dried, filtered, and the solvent is evaporated to yield the crude ester product.

Safety Considerations

While highly effective, some 4-aminopyridine derivatives, particularly DMAP, must be handled with care. DMAP is considered highly toxic and can be readily absorbed through the skin, making appropriate personal protective equipment (PPE), such as gloves and lab coats, essential during its use.[1][5]

Conclusion

4-Aminopyridine derivatives, led by the versatile DMAP, are powerful nucleophilic catalysts that have fundamentally impacted the field of organic synthesis. Their ability to form highly reactive intermediates enables a vast range of transformations under mild conditions. The ongoing development of novel chiral derivatives continues to expand their utility into the challenging realm of asymmetric catalysis, providing elegant solutions for the synthesis of complex, enantioenriched molecules. For researchers in synthetic chemistry and drug development, a thorough understanding of the mechanisms, applications, and experimental considerations of these catalysts is crucial for innovation and success.

References

- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita-Balylis-Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustainable base-mediated chemical upcycling of waste polycarbonates to fine chemicals - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the 4-(Methylamino)pyridine-Catalyzed Acylation of Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of tertiary alcohols is a fundamentally important transformation in organic synthesis, crucial for the introduction of protecting groups and the formation of ester linkages in complex molecules, including active pharmaceutical ingredients. However, the steric hindrance inherent to tertiary alcohols presents a significant challenge, often leading to sluggish reaction rates and the need for harsh conditions or highly reactive acylating agents. 4-(Methylamino)pyridine (4-MAP) and its close analog, 4-(dimethylamino)pyridine (DMAP), are highly efficient nucleophilic catalysts that significantly accelerate these challenging acylations. This document provides detailed application notes and experimental protocols for the successful acylation of tertiary alcohols using this compound as a catalyst, based on established procedures for related catalysts.

Catalytic Mechanism

The accepted mechanism for the acylation of alcohols catalyzed by 4-(dialkylamino)pyridines, such as this compound, proceeds through a nucleophilic catalysis pathway.[1][2][3][4] The catalyst first reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the sterically hindered tertiary alcohol, leading to the formation of the desired ester and regeneration of the catalyst. An auxiliary base, such as triethylamine (B128534) or pyridine (B92270), is often employed to neutralize the acid byproduct of the reaction.[1]

Caption: Nucleophilic catalysis pathway for the this compound-catalyzed acylation of a tertiary alcohol.

Quantitative Data Summary

The following table summarizes representative data for the acylation of tertiary alcohols using a catalytic amount of a 4-(dialkylamino)pyridine derivative. While specific data for this compound is limited in the provided search results, the data for the closely related and widely studied 4-(dimethylamino)pyridine (DMAP) serves as a strong proxy for expected outcomes.

| Entry | Tertiary Alcohol | Acylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | tert-Butanol | Acetic Anhydride (B1165640) | DMAP (catalytic) | Dichloromethane (B109758) | RT | - | - | [2][3][4] |

| 2 | 1-Methylcyclohexanol | Acetic Anhydride | DMAP (3.6) | Triethylamine | RT | 17 | - | [5] |

| 3 | tert-Butanol | Oleic Anhydride | DMAP (5) | Pyridine/DCM | 60 | 16-24 | Moderate | [6] |

Note: "RT" denotes room temperature. A hyphen (-) indicates data not specified in the source.

Experimental Protocols

The following are detailed protocols for the acylation of tertiary alcohols. These protocols are adapted from established procedures for DMAP and are expected to be directly applicable for this compound.

Protocol 1: General Procedure for Acetylation of a Tertiary Alcohol